11-deoxy Prostaglandin E1
11-deoxy Prostaglandin E1
11-deoxy Prostaglandin E1 (11-deoxy PGE1) is a synthetic analog of PGE1. Early reports show that it is a selective agonist for the EP2 receptor but effective at much higher concentrations than PGE2. However, later studies show that it is a non-selective agonist of EP receptors and stimulates cAMP release in Jurkat cells with an EC50 of 0.25 µM. 11-deoxy PGE1 also exhibits vasodepressor and bronchodilator responses in guinea pigs. 11-deoxy PGE1 exhibits selectively for the mouse EP3 receptor and is essentially equipotent to PGE1 at this receptor subtype. The Ki values for binding to the mouse EP1, EP2, EP3, and EP4 receptors are 600, 45, 1.1, and 23 nM, respectively.
Brand Name:
Vulcanchem
CAS No.:
37786-00-8
VCID:
VC0157661
InChI:
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1
SMILES:
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O
Molecular Formula:
C20H34O4
Molecular Weight:
338.5 g/mol
11-deoxy Prostaglandin E1
CAS No.: 37786-00-8
Reference Standards
VCID: VC0157661
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol
CAS No. | 37786-00-8 |
---|---|
Product Name | 11-deoxy Prostaglandin E1 |
Molecular Formula | C20H34O4 |
Molecular Weight | 338.5 g/mol |
IUPAC Name | 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Standard InChI | InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 |
Standard InChIKey | DPNOTBLPQOITGU-LDDQNKHRSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
SMILES | CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Canonical SMILES | CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Description | 11-deoxy Prostaglandin E1 (11-deoxy PGE1) is a synthetic analog of PGE1. Early reports show that it is a selective agonist for the EP2 receptor but effective at much higher concentrations than PGE2. However, later studies show that it is a non-selective agonist of EP receptors and stimulates cAMP release in Jurkat cells with an EC50 of 0.25 µM. 11-deoxy PGE1 also exhibits vasodepressor and bronchodilator responses in guinea pigs. 11-deoxy PGE1 exhibits selectively for the mouse EP3 receptor and is essentially equipotent to PGE1 at this receptor subtype. The Ki values for binding to the mouse EP1, EP2, EP3, and EP4 receptors are 600, 45, 1.1, and 23 nM, respectively. |
Synonyms | 11-deoxy-PGE1 11-deoxyprostaglandin E1 11-deoxyprostaglandin E1, (+-)-isomer 11-deoxyprostaglandin E1, (13E)-isomer 11-deoxyprostaglandin E1, (13E,15R)-(+-)-isomer 11-deoxyprostaglandin E1, (13E,15R)-isomer 11-deoxyprostaglandin E1, (13E,15S)-(+-)-isomer doproston doprostone |
Reference | 1.Dong, Y.J.,Jones, R.L., and Wilson, N.H. Prostaglandin E receptor subtypes in smooth muscle: Agonist activities of stable prostacyclin analogues. British Journal of Pharmacology 87, 97-107 (1986). |
PubChem Compound | 5283055 |
Last Modified | Nov 11 2021 |
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